molecular formula C7H12N4O B13315806 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13315806
M. Wt: 168.20 g/mol
InChI Key: UPRZXBJLUDQKSY-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine is an organic compound that features a unique combination of an oxane ring and a triazole ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the reduction of a pyran ring.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne as starting materials.

    Coupling of the Rings: The final step involves coupling the oxane and triazole rings through a suitable linker, often using a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace existing substituents.

    Addition: The compound can participate in addition reactions, particularly at the double bonds within the triazole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new polymers and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(Oxan-3-yl)-1H-1,2,3-triazol-3-amine: This compound has a similar structure but with a different triazole ring, leading to variations in reactivity and biological activity.

    1-(Oxan-3-yl)-1H-1,2,4-triazol-5-amine: The position of the amine group on the triazole ring differs, which can affect the compound’s chemical properties and interactions.

    1-(Oxan-3-yl)-1H-1,2,4-triazol-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(oxan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)6-2-1-3-12-4-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

UPRZXBJLUDQKSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=NC(=N2)N

Origin of Product

United States

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